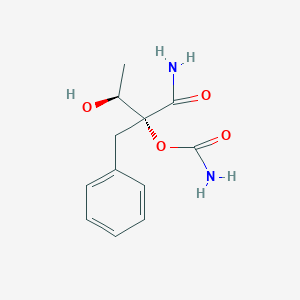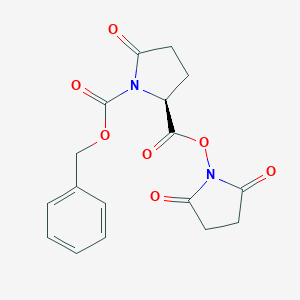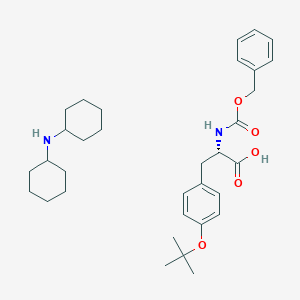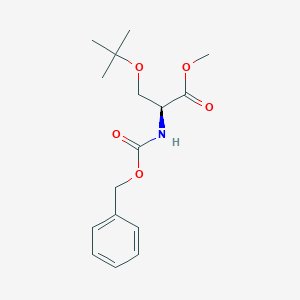
Z-Thr-NH2
Overview
Description
Z-Thr-NH2, also known as N-Carbobenzyloxy-L-threoninamide, is a derivative of amino acids . It has various synonyms such as CBZTA, cbz-l-threoninamide, CBZ-L-THREONINE AMIDE, and others .
Synthesis Analysis
While specific synthesis methods for Z-Thr-NH2 were not found in the search results, it’s worth noting that the compound is available for purchase from various biochemical product suppliers . This suggests that established synthesis methods are likely proprietary to these companies.
Molecular Structure Analysis
The molecular formula of Z-Thr-NH2 is C12H16N2O4 . The InChI string representation of its structure is InChI=1/C12H16N2O4/c1-8(15)12(10(13)16,18-11(14)17)7-9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H2,13,16)(H2,14,17)/t8-,12+/m0/s1 .
Physical And Chemical Properties Analysis
Z-Thr-NH2 is a white powder . It has a molar mass of 252.27 g/mol . The compound’s density is predicted to be 1.263±0.06 g/cm3 . Its melting point is 82-83 °C, and its boiling point is predicted to be 508.4±50.0 °C . The compound is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .
Scientific Research Applications
1. Photocatalytic Degradation of Organic Pollutants
- Methods of Application: The NH2-MIL-125 (Ti) nanosheets are exfoliated via a self-developed alkali solution stripping approach and then uniformly decorated on Bi4O5Br2 to create the Z-scheme heterojunctions .
- Results or Outcomes: The as-prepared Bi4O5Br2/NH2-MIL-125 (Ti) presents more than 90% degradation of various pollutants, outperforming the counterpart individual ones . The enhanced degradation rate is due to the more intimate face-to-face interfacial contact of the lamellar Z-scheme heterojunction materials .
2. Protein Crosslinking and Labeling
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that primary amines are targeted for conjugation with several reactive groups, including NHS esters and imidoesters .
3. Antioxidant Peptides
- Summary of Application: Z-Thr-NH2 can be used in the creation of antioxidant peptides, which are currently a hotspot in food science, pharmaceuticals, and cosmetics . The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are pivotal areas of research .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that efficient screening with novel technologies has significantly accelerated the research process .
4. Chemical Synthesis of Dipeptides
- Summary of Application: Z-Thr-NH2 can be used in the chemical synthesis of dipeptides . This has applications in biochemistry research.
- Methods of Application: All functional dipeptide groups are protected (other than those that are involved in creating the peptide bond of amino acids). The protected amino acid of the free carboxyl group is activated. The activated amino acid reacts with the other protected amino acid .
5. Structural Modification of Natural Products
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that the introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Results or Outcomes: All the deprotected (without Boc group) derivatives displayed much stronger cytotoxic activity than GA, and surprisingly enough, all the GA-NH2 series of the compounds were more effective than GA-OH series against different tumor cells .
6. Peptide Applications
- Summary of Application: Z-Thr-NH2 can be used in peptide applications . Peptide applications may soon be as varied as peptides themselves . Indeed, cell-penetrating peptides (CPP) have served to deliver various molecules and particles into cells .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that biomedical research is vastly improving and gaining ground due to the use of CPPs and synthetic peptides .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZXYZOBPGPOFQ-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Thr-NH2 | |
CAS RN |
49705-98-8 | |
| Record name | Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49705-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [R-(R*,S*)]-(1-carbamoyl-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)






